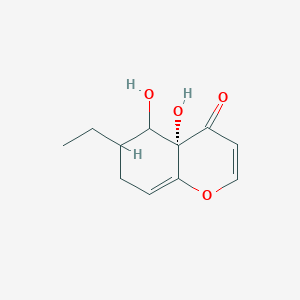
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one is a complex organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often found in natural products. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce diols.
Scientific Research Applications
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:
Antioxidant Pathways: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Pathways: The compound can inhibit the production of pro-inflammatory cytokines.
Enzyme Inhibition: It can inhibit specific enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- (4aS)-6-methyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one
- (4aS)-6-propyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one
Uniqueness
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group may provide distinct steric and electronic effects, leading to different interaction profiles with molecular targets.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one |
InChI |
InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7?,10?,11-/m1/s1 |
InChI Key |
JNJNTFPIOCKSTA-BTBRBFGLSA-N |
Isomeric SMILES |
CCC1CC=C2[C@@](C1O)(C(=O)C=CO2)O |
Canonical SMILES |
CCC1CC=C2C(C1O)(C(=O)C=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


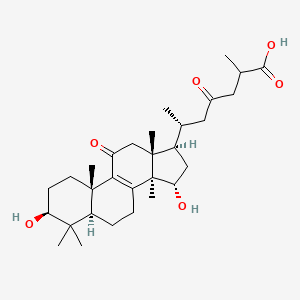
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)

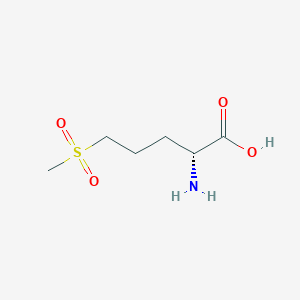
![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)

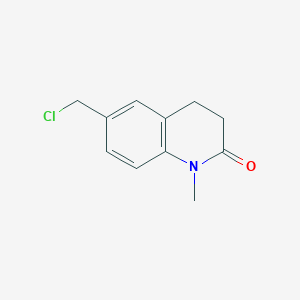
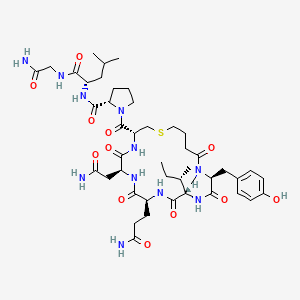
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)

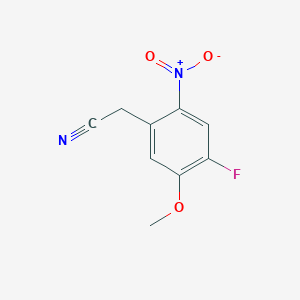
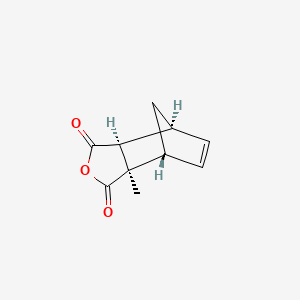
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
![1-Boc-4-[(2-bromophenylamino)methyl]piperidine](/img/structure/B12434820.png)
